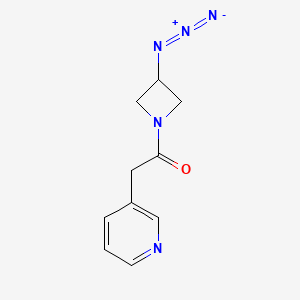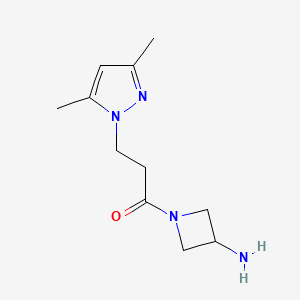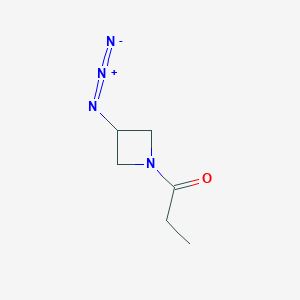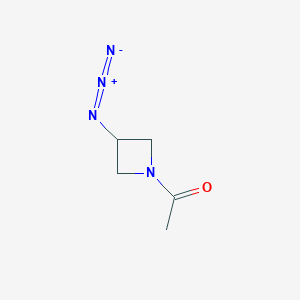
Acide 2-(3,3-difluoropipéridin-1-yl)nicotinique
Vue d'ensemble
Description
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Acide 2-(3,3-difluoropipéridin-1-yl)nicotinique : est un dérivé de la pipéridine, qui est un bloc de construction crucial en chimie médicinale. Les structures de la pipéridine se retrouvent dans plus de vingt classes de produits pharmaceutiques, notamment les analgésiques, les antipsychotiques et les antihistaminiques . Le groupe difluoropipéridinyl peut améliorer la stabilité métabolique et la biodisponibilité des agents thérapeutiques, faisant de ce composé un atout précieux dans la conception de nouveaux médicaments.
Troubles du système nerveux central
En raison de sa similitude structurale avec la nicotine, ce composé peut interagir avec les récepteurs nicotiniques de l’acétylcholine, qui sont impliqués dans divers troubles du système nerveux central (SNC). La recherche sur les analogues de l’acide nicotinique pourrait conduire au développement de traitements pour la maladie d’Alzheimer, la schizophrénie et la dépendance .
Oncologie
La partie pipéridine est une caractéristique commune des molécules possédant des propriétés anticancéreuses. L’introduction du groupe difluoropipéridinyl dans les dérivés de l’acide nicotinique pourrait potentiellement conduire à des composés ayant une efficacité accrue dans le traitement du cancer en ciblant des voies spécifiques impliquées dans la croissance tumorale et les métastases .
Maladies cardiovasculaires
L’acide nicotinique et ses dérivés ont été étudiés pour leurs bienfaits cardiovasculaires, en particulier dans la régulation des lipides et la prévention de l’athérosclérose. La substitution difluoropipéridinyl pourrait modifier la pharmacocinétique de ces composés, conduisant potentiellement à de nouveaux traitements pour les maladies cardiovasculaires .
Agents anti-infectieux
Les dérivés de la pipéridine ont montré une activité contre une variété d’agents infectieux. La modification structurale de l’acide nicotinique avec un groupe difluoropipéridinyl pourrait améliorer les propriétés antimicrobiennes, offrant une nouvelle voie pour le développement de médicaments anti-infectieux .
Analgésiques et anti-inflammatoires
Le cycle pipéridine est une caractéristique de nombreux médicaments analgésiques et anti-inflammatoires. La recherche sur l’This compound pourrait découvrir de nouveaux médicaments contre la douleur avec potentiellement moins d’effets secondaires et une efficacité améliorée .
Maladies neurodégénératives
Les composés qui modulent les récepteurs nicotiniques de l’acétylcholine présentent un intérêt pour le traitement des maladies neurodégénératives. Le groupe difluoropipéridinyl dans ce composé pourrait influencer la liaison au récepteur et l’efficacité, ouvrant une voie pour la découverte de nouvelles thérapies pour des affections telles que la maladie de Parkinson .
Troubles métaboliques
L’acide nicotinique est connu pour son rôle dans le traitement de la dyslipidémie. Les dérivés comme l’This compound peuvent offrir des mécanismes d’action alternatifs ou des profils pharmacologiques améliorés pour la prise en charge de troubles métaboliques tels que le diabète et l’obésité .
Mécanisme D'action
Target of Action
Nicotinic acid acts through its receptor on adipocytes
Mode of Action
The interaction of nicotinic acid with its targets leads to the regulation of the formation and release of adipokines . The mode of action for “2-(3,3-Difluoropiperidin-1-yl)nicotinic acid” could be similar, but this is speculative and would need to be confirmed through experimental studies.
Biochemical Pathways
The biochemical pathways affected by nicotinic acid involve the synthesis of triglycerides
Result of Action
The molecular and cellular effects of nicotinic acid’s action include the regulation of adipokines and a decrease in the production of low-density lipoproteins
Analyse Biochimique
Biochemical Properties
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing therapeutic agents.
Cellular Effects
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects on cellular metabolism and signaling pathways highlight its potential as a research tool and therapeutic agent.
Molecular Mechanism
The molecular mechanism of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding its effects on cellular processes and developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell proliferation and differentiation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can influence the pyridine nucleotide cycle, which is crucial for maintaining cellular energy balance . Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity. Understanding these metabolic pathways is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins. These processes are essential for understanding its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can affect its activity and function, as different cellular compartments provide distinct microenvironments. Understanding the subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)4-2-6-15(7-11)9-8(10(16)17)3-1-5-14-9/h1,3,5H,2,4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOMPLFJNIEVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)



